2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid
Description
The compound 2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid is a structurally complex molecule featuring:
- A 4,5,6,7-tetrahydro-1-benzothiophene core, which provides a rigid, bicyclic framework.
- Ethoxycarbonyl and carbamoyl substituents at the 3- and 2-positions of the benzothiophene ring, respectively.
- A propanoic acid moiety linked to the carbamoyl group, enhancing hydrophilicity.
This compound is hypothesized to exhibit bioactivity due to its hybrid structure, combining hydrophobic (benzothiophene, benzyl) and hydrophilic (carboxylic acid, carbamoyl) domains. However, its pharmacological profile remains under investigation.
Properties
IUPAC Name |
2-(benzylamino)-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-2-29-22(28)19-15-10-6-7-11-17(15)30-20(19)24-18(25)12-16(21(26)27)23-13-14-8-4-3-5-9-14/h3-5,8-9,16,23H,2,6-7,10-13H2,1H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQYYWUHSKXABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Ethoxycarbonyl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-amine
The benzothiophene core is synthesized via cyclization of substituted cyclohexanones with sulfur-containing reagents. A representative protocol involves:
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Friedel-Crafts Acylation : Treatment of 4,5,6,7-tetrahydro-1-benzothiophene with ethyl chlorooxalate in the presence of AlCl₃ yields 3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene.
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Nitration and Reduction : Subsequent nitration at the 2-position using HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂/Pd-C) produces the amine intermediate.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, DCM, 0°C → rt, 12 h | 78 |
| Nitration | HNO₃ (conc.), H₂SO₄, 50°C, 4 h | 65 |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 92 |
Preparation of 2-(Benzylamino)Propanoic Acid Derivatives
The benzylamino side chain is synthesized via reductive amination or nucleophilic substitution:
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Reductive Amination : (S)-2-Aminopropan-1-ol reacts with benzaldehyde in MeOH under hydrogenation (5% Pd/C) to yield (S)-2-benzylaminopropan-1-ol, which is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.
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Alternative Route : Direct coupling of benzylamine with β-chloropropanoic acid in the presence of NaHCO₃ yields 2-(benzylamino)propanoic acid.
Optimization Insight :
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Sodium triacetoxyborohydride (STAB) in DCM/AcOH at 0°C improves stereoselectivity (95% ee).
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Oxidation with KMnO₄ requires pH control (pH 3–4) to prevent over-oxidation.
Coupling and Final Assembly
Carbamoyl Bond Formation
The critical carbamoyl linkage is achieved via activation of the benzothiophene-2-amine:
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Imidazolide Activation : Treatment of 3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with N,N'-carbonyldiimidazole (CDI) in THF forms the reactive imidazolide intermediate.
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Nucleophilic Attack : Addition of 2-(benzylamino)propanoic acid in DMF at 50°C facilitates amide bond formation.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF/DMF (1:1) |
| Temperature | 50°C, 24 h |
| Catalyst | DMAP (5 mol%) |
| Yield | 68% |
Side Reactions and Mitigation
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Ester Hydrolysis : The ethoxycarbonyl group is prone to hydrolysis under basic conditions. Anhydrous solvents and neutral pH are critical.
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Racemization : Chiral centers in the benzylamino moiety require low-temperature coupling (0–5°C) to retain enantiopurity.
Industrial-Scale Process Design
Continuous Flow Synthesis
Recent advancements employ microreactors for the Friedel-Crafts acylation step, reducing reaction time from 12 h to 30 min and improving yield to 85%.
Purification Strategies
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Crystallization : The final compound is purified via recrystallization from EtOAc/hexane (1:3), achieving >99% HPLC purity.
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Chromatography : Silica gel chromatography (EtOAc:MeOH 9:1) resolves diastereomers if racemization occurs.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of reactions it undergoes: This compound can undergo a variety of chemical reactions, including:
Oxidation: The tetrahydrobenzothiophene ring may be oxidized under controlled conditions to yield sulfoxides or sulfones.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The benzylamino group can engage in substitution reactions with halogenated reagents to introduce different functional groups.
Common reagents and conditions used in these reactions: Oxidation can be achieved with reagents like m-chloroperbenzoic acid. Reduction may involve lithium aluminum hydride or sodium borohydride. Substitution reactions generally require halogenated compounds like bromoethane in the presence of a base such as sodium hydride.
Major products formed from these reactions: Key products could include sulfoxides, sulfones, reduced alcohols or aldehydes, and various substituted derivatives of the original compound.
Scientific Research Applications
Kinase Inhibition
Recent studies have indicated that derivatives of this compound exhibit significant inhibitory activity against specific kinases, notably CK2 and GSK3β. The compound's structural characteristics contribute to its efficacy:
- IC50 Values : The compound demonstrated an IC50 of 1.9 μM against CK2 and 0.67 μM against GSK3β, indicating strong inhibitory potential .
- Structure-Activity Relationship (SAR) : Analysis suggests that the presence of a carboxylic acid group at the meta position of the benzene ring enhances kinase inhibition compared to para substitutions .
Anticancer Potential
The dual kinase inhibition profile suggests potential applications in cancer therapy. Kinases like CK2 and GSK3β are implicated in various cancer pathways:
- Mechanism : By inhibiting these kinases, the compound may disrupt signaling pathways that promote tumor growth and survival.
- Case Studies : In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines .
Synthesis and Modification
The synthesis of this compound involves multiple steps including nucleophilic addition reactions and hydrolysis:
- Synthetic Route : Initial compounds are synthesized through condensation reactions followed by hydrolysis to yield the desired acid derivatives .
- Analog Development : Researchers have explored various analogs to improve potency and selectivity towards targeted kinases.
Applications in Drug Development
The unique structure of 2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid positions it as a candidate for drug development:
- Pharmacophore Modeling : Computational studies have aided in identifying key features necessary for biological activity, guiding further modifications .
- Therapeutic Applications : Due to its kinase inhibition properties, it holds promise for treating diseases where these kinases play a critical role, such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the context of its application. In medicinal chemistry, it might act as a reversible inhibitor of specific enzymes or receptors. The benzylamino group can engage in hydrogen bonding and hydrophobic interactions with target proteins, while the ethoxycarbonyl and tetrahydrobenzothiophene moieties can contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural differences and computed properties of analogous compounds:
*Estimated based on structural similarity.
Key Observations:
- Lipophilicity: The target compound has a lower XLogP3 (~3.5) compared to the cyano-phenylacrylamido analog (5.1), suggesting improved aqueous solubility due to the propanoic acid group .
- In contrast, the target compound’s benzylamino group may enhance binding to aromatic receptor pockets.
- Molecular Weight : Fluorinated analogs (e.g., ) exhibit higher molecular weights (~487 g/mol), which could impact bioavailability.
Bioactivity Potential:
- The propanoic acid group in the target compound may mimic endogenous carboxylate-containing biomolecules (e.g., glutamate), enabling interactions with enzymes or transporters .
- Fluorinated analogs () could exhibit enhanced blood-brain barrier penetration due to fluorine’s electronegativity, whereas the target compound’s benzylamino group may favor peripheral tissue targeting.
Challenges in Comparative Analysis
- Lumping Strategy Limitations : While compounds with tetrahydrobenzothiophene cores share structural similarities (), divergent substituents lead to significant variability in bioactivity and pharmacokinetics.
- Data Gaps: Limited experimental data on the target compound’s binding affinity or toxicity necessitates reliance on computational predictions (e.g., XLogP3, rotatable bonds) for comparisons.
Biological Activity
The compound 2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzylamino group and a tetrahydro-benzothiophene moiety, which may contribute to its pharmacological properties. The presence of both an ethoxycarbonyl and a carbamoyl group suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of compounds similar to 2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid exhibit significant anticancer properties. For instance, studies on related thieno[2,3-d]pyrimidine derivatives have shown effectiveness against breast cancer cell lines such as MDA-MB-231, indicating that structural modifications can enhance cytotoxicity against cancer cells .
The proposed mechanism of action for this class of compounds includes the inhibition of critical signaling pathways involved in cell proliferation and survival. Specifically, the dual kinase inhibitory activity against CK2 and GSK3β has been highlighted in related compounds, suggesting that 2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid may similarly disrupt these pathways .
β-cell Protective Activity
Another area of interest is the protective effect against endoplasmic reticulum (ER) stress in pancreatic β-cells. Compounds with structural similarities have been reported to exhibit β-cell protective activity against ER stress-induced apoptosis. For example, the analog WO5m demonstrated significant protection at concentrations as low as 0.1 μM . This suggests that the compound may hold potential for therapeutic applications in diabetes management.
Case Studies
- Anticancer Efficacy : A study demonstrated that a related compound exhibited an IC50 value of 1.9 μM against CK2 and 0.67 μM against GSK3β, highlighting the potential for developing new anticancer agents based on this scaffold .
- Diabetes Treatment : In another investigation focusing on β-cell protection, compounds similar to 2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid were shown to mitigate ER stress-induced cell death effectively .
Data Table
Q & A
Basic: What are the key synthetic strategies for this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the tetrahydrobenzothiophene core. A common approach includes:
Core Functionalization : Ethoxycarbonyl introduction via nucleophilic substitution or Friedel-Crafts acylation on the benzothiophene ring .
Carbamoyl Linkage : Activation of the carboxylic acid group (e.g., using EDCI/HOBt) followed by coupling with the benzylamino-propanoic acid moiety .
Protection/Deprotection : Use of benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis .
Critical Step : Purification via column chromatography (silica gel, gradient elution) or recrystallization to ensure enantiomeric purity, especially due to chiral centers in the propanoic acid chain .
Advanced: How can researchers resolve contradictory bioactivity data in enzyme inhibition assays?
Answer:
Contradictions often arise from differences in assay conditions or target specificity. Methodological considerations include:
- Orthogonal Assays : Validate results using surface plasmon resonance (SPR) for binding affinity and fluorogenic substrates for enzymatic activity .
- pH Optimization : Adjust buffer systems (e.g., Tris-HCl vs. phosphate) to match physiological conditions, as the ethoxycarbonyl group’s ionization state affects binding .
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products (e.g., free carboxylic acid from ester hydrolysis) .
Example : A 2024 study resolved discrepancies in IC₅₀ values (0.5–5 μM range) by standardizing assay temperature and pre-incubation times .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., benzothiophene substitution pattern) and detects diastereomers. Key signals:
- HRMS : Exact mass analysis (e.g., ESI+) validates molecular formula (C₂₃H₂₅N₂O₅S).
- IR : Carbamoyl C=O stretch (~1680 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .
Advanced: How does the ethoxycarbonyl group influence the compound’s pharmacokinetic properties?
Answer:
The ethoxycarbonyl moiety:
- Lipophilicity : Increases logP (by ~0.8 units vs. hydroxyl analogs), enhancing membrane permeability (Caco-2 assay Papp = 12 × 10⁻⁶ cm/s) .
- Metabolic Stability : Prone to esterase-mediated hydrolysis in vivo, generating a free carboxylic acid metabolite (t₁/₂ = 1.2 h in human liver microsomes) .
- Strategies for Optimization :
- Replace ethoxy with cyclopropyl ester to slow hydrolysis.
- Introduce steric hindrance (e.g., tert-butyl) to reduce enzymatic cleavage .
Basic: What are the primary applications of this compound in drug discovery?
Answer:
- Enzyme Inhibition : Potent inhibitor of serine proteases (e.g., thrombin) and kinases due to carbamoyl-propanoic acid’s mimicry of peptide substrates .
- Targeted Delivery : Benzylamino group enables conjugation to nanoparticles for site-specific delivery (e.g., tumor targeting via EPR effect) .
- Structural Probes : Used in X-ray crystallography to map active-site interactions in proteins .
Advanced: How can computational methods guide the optimization of this compound’s bioactivity?
Answer:
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., 100 ns trajectories) to identify flexible regions in the benzothiophene-carbamoyl scaffold .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with IC₅₀ values using Hammett σ constants (R² > 0.85 in recent studies) .
- Docking Studies : Prioritize synthetic targets by virtual screening against homology models of understudied enzymes .
Basic: What are the stability considerations for long-term storage?
Answer:
- Degradation Pathways : Hydrolysis of the ethoxycarbonyl ester (accelerated in aqueous buffers) and oxidation of the benzothiophene sulfur .
- Storage Conditions :
- Temperature: –20°C under argon.
- Solvent: Lyophilize and store in anhydrous DMSO (≤1% H₂O) to prevent hydrolysis .
- Stability Monitoring : Use HPLC-PDA (C18 column, 220 nm) to track degradation; acceptable threshold: <5% impurity over 6 months .
Advanced: How to address low solubility in physiological buffers?
Answer:
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD at 10% w/v) or PEG-400 to enhance solubility (up to 5 mg/mL in PBS) .
- Prodrug Design : Convert the carboxylic acid to a methyl ester (logP increases by ~1.2), which is cleaved intracellularly .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.1) for sustained release .
Structural Analogs and Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
